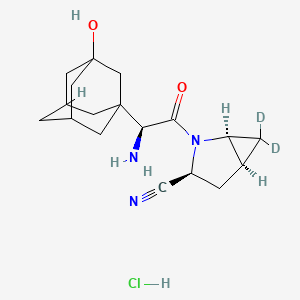

Saxagliptin-15N,D2Hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C18H26ClN3O2 |

|---|---|

分子量 |

353.9 g/mol |

IUPAC 名称 |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2; |

InChI 键 |

TUAZNHHHYVBVBR-OUXGBUPISA-N |

手性 SMILES |

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl |

规范 SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Saxagliptin-15N,D2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies related to Saxagliptin-15N,D2 Hydrochloride. This isotopically labeled compound is a crucial tool in pharmacokinetic and metabolic studies of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.

Core Chemical Properties

Saxagliptin-15N,D2 Hydrochloride is a stable, isotopically labeled form of Saxagliptin Hydrochloride. The incorporation of a nitrogen-15 atom and two deuterium atoms allows for its differentiation from the unlabeled drug in mass spectrometry-based analyses, making it an ideal internal standard for quantitative bioanalytical assays.

| Property | Value | Source(s) |

| Chemical Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile hydrochloride | [1] |

| CAS Number | 1309934-06-2 | [1] |

| Molecular Formula | C₁₈H₂₃D₂N₂¹⁵NO₂ · HCl | [2] |

| Molecular Weight | ~354.88 g/mol | [3] |

| Unlabeled CAS Number | 361442-04-8 | [1][3] |

| Storage Conditions | 2-8°C Refrigerator | [3] |

Mechanism of Action: DPP-4 Inhibition and Incretin Signaling

Saxagliptin is a highly selective and potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[3] DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP.[3]

These incretin hormones play a crucial role in glucose homeostasis. In response to food intake, they stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon secretion from pancreatic α-cells. The overall effect is a reduction in postprandial and fasting hyperglycemia.

Signaling Pathway of GLP-1 and GIP

The binding of GLP-1 and GIP to their respective receptors on pancreatic β-cells initiates a cascade of intracellular signaling events, primarily mediated by the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which ultimately results in enhanced insulin synthesis and exocytosis.

Caption: Signaling pathway of Saxagliptin's DPP-4 inhibition.

Experimental Protocols

Synthesis and Characterization of Saxagliptin-15N,D2 Hydrochloride

Detailed experimental protocols for the synthesis of Saxagliptin-15N,D2 Hydrochloride are not publicly available and are likely proprietary. However, the general synthetic routes for unlabeled saxagliptin are well-documented in patents. These processes typically involve the coupling of a protected (S)-3-hydroxyadamantylglycine derivative with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, followed by dehydration and deprotection steps. The isotopic labels would be introduced using appropriately labeled starting materials or reagents during the synthesis.

Characterization of Saxagliptin-15N,D2 Hydrochloride would involve a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific reports for the labeled compound are not publicly available, the following methods are standard for the unlabeled compound and would be adapted for the labeled analog.

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine purity and quantify the compound.

-

Typical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]

-

Detection: UV detection, typically in the range of 210-225 nm.[4]

-

Flow Rate: Approximately 1.0 mL/min.[4]

2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and isotopic incorporation.

-

Technique: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly used.

-

Expected Observation: The molecular ion peak would correspond to the calculated mass of the labeled compound (~354.88 Da for the free base). Fragmentation patterns would be compared to the unlabeled standard to confirm the location of the labels.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the chemical structure and confirm the position of the deuterium labels.

-

Techniques: ¹H NMR and ¹³C NMR.

-

Expected Observation: The ¹H NMR spectrum would show the absence of signals at the positions where deuterium has been substituted. The ¹⁵N labeling would result in characteristic splitting patterns in the ¹³C and ¹H NMR spectra of adjacent nuclei.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Saxagliptin-15N,D2 Hydrochloride (or unlabeled saxagliptin as a reference compound)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Saxagliptin-15N,D2 Hydrochloride in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.

-

In a 96-well microplate, add the diluted compound solutions to the respective wells.

-

Include control wells: a "no inhibitor" control (with solvent only) and a "no enzyme" control (with buffer only).

-

Add the DPP-4 enzyme solution to all wells except the "no enzyme" control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time in a kinetic mode.

-

The rate of increase in fluorescence is proportional to the DPP-4 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Bioanalytical Sample Analysis

The primary application of Saxagliptin-15N,D2 Hydrochloride is as an internal standard in the quantification of saxagliptin in biological matrices such as plasma or serum.

Caption: General workflow for saxagliptin quantification.

This guide provides a foundational understanding of the chemical and biological properties of Saxagliptin-15N,D2 Hydrochloride. For more specific applications and in-depth analytical data, it is recommended to consult the certificates of analysis provided by commercial suppliers or the relevant scientific literature and patents for unlabeled saxagliptin.

References

Synthesis and Characterization of Saxagliptin-15N,D2 HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Saxagliptin-15N,D2 HCl, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction to Saxagliptin and its Labeled Analogue

Saxagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, which in turn stimulates insulin release and suppresses glucagon secretion in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.

Saxagliptin-15N,D2 HCl is a stable isotope-labeled version of Saxagliptin, incorporating one ¹⁵N atom in the nitrile group and two deuterium atoms on the cyclopropyl ring of the azabicyclo[3.1.0]hexane moiety. This isotopic labeling renders the molecule distinguishable from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative bioanalytical assays.

Synthesis of Saxagliptin-15N,D2 HCl

While a specific, detailed protocol for the synthesis of Saxagliptin-15N,D2 HCl is not publicly available, a plausible synthetic route can be constructed based on the known synthesis of Saxagliptin and established methods for isotopic labeling. The key steps involve the synthesis of a deuterated azabicyclo[3.1.0]hexane intermediate and the introduction of a ¹⁵N-labeled nitrile group.

Plausible Synthetic Scheme:

Caption: Plausible synthetic workflow for Saxagliptin-15N,D2 HCl.

Experimental Protocols

The following are detailed, illustrative methodologies for the key transformations.

Step 1: Synthesis of Deuterated (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

This key intermediate is synthesized from a deuterated precursor, such as deuterated 1,2-cyclopropanedicarboxylic acid. The synthesis involves the formation of the bicyclic amine core, followed by amidation.

-

Materials: Deuterated 1,2-cyclopropanedicarboxylic acid, thionyl chloride, ammonia, appropriate chiral resolving agents, and solvents.

-

Procedure:

-

Deuterated 1,2-cyclopropanedicarboxylic acid is converted to its corresponding acid chloride using thionyl chloride.

-

The acid chloride is then reacted with ammonia to form the diamide.

-

Through a series of cyclization and reduction reactions, the deuterated 3-azabicyclo[3.1.0]hexane core is formed.

-

The desired stereoisomer is resolved using chiral chromatography or a suitable chiral resolving agent.

-

The resolved amine is then converted to the corresponding carboxamide.

-

Step 2: Amide Coupling

The deuterated bicyclic amide is coupled with N-Boc-(S)-3-hydroxyadamantylglycine.

-

Materials: Deuterated (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide, N-Boc-(S)-3-hydroxyadamantylglycine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

To a solution of N-Boc-(S)-3-hydroxyadamantylglycine (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of deuterated (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (1.0 eq) in DCM.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected saxagliptin-amide-d2.

-

Step 3: Dehydration and ¹⁵N-Labeling

The amide is dehydrated to the nitrile using a ¹⁵N-labeled dehydrating agent or a two-step process involving activation and displacement with a ¹⁵N-cyanide source.

-

Materials: Boc-protected saxagliptin-amide-d2, Dehydrating agent (e.g., trifluoroacetic anhydride), Potassium cyanide-¹⁵N (K¹⁵CN), appropriate solvents.

-

Procedure (Illustrative):

-

Dissolve the Boc-protected saxagliptin-amide-d2 (1.0 eq) in a suitable solvent like pyridine.

-

Cool the solution to 0 °C and add trifluoroacetic anhydride (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with ice-water and extract the product with ethyl acetate.

-

Alternatively, activate the amide and displace with K¹⁵CN.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain Boc-protected Saxagliptin-¹⁵N,D2.

-

Step 4: Boc Deprotection and Salt Formation

The Boc protecting group is removed, and the hydrochloride salt is formed.

-

Materials: Boc-protected Saxagliptin-¹⁵N,D2, Hydrochloric acid (4M in dioxane), Diethyl ether.

-

Procedure:

-

Dissolve the Boc-protected Saxagliptin-¹⁵N,D2 in a minimal amount of dioxane.

-

Add an excess of 4M HCl in dioxane and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Add diethyl ether to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield Saxagliptin-¹⁵N,D2 HCl as a white to off-white solid.

-

Characterization of Saxagliptin-15N,D2 HCl

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the labeled compound.

Quantitative Data

| Parameter | Value | Reference/Method |

| Molecular Formula | C₁₈H₂₃D₂¹⁵NN₂O₂ · HCl | - |

| Molecular Weight | 354.89 g/mol | Calculated |

| Accurate Mass (M+H)⁺ | 318.21 | Theoretical |

| Isotopic Purity | >98% | Mass Spectrometry |

| Chemical Purity | >98% | HPLC |

Spectroscopic Data

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Expected [M+H]⁺: m/z 318.21 (corresponding to C₁₈H₂₄D₂¹⁵N₂O₂⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Note: Specific NMR data for Saxagliptin-¹⁵N,D2 HCl is not publicly available. The following are predicted shifts based on the structure and data for unlabeled Saxagliptin. The absence of signals for the two deuterium atoms on the cyclopropyl ring and the coupling of adjacent protons to ¹⁵N would be key indicators of successful labeling.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

Adamantyl protons: ~1.5-2.0

-

Azabicyclo[3.1.0]hexane protons: ~0.8-3.5 (with altered splitting patterns for protons near the deuterated positions)

-

Methine proton adjacent to the amine: ~3.8

-

Amine and hydroxyl protons: Broad signals

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

Nitrile carbon: ~118 (with coupling to ¹⁵N)

-

Carbonyl carbon: ~170

-

Adamantyl carbons: ~28-70

-

Azabicyclo[3.1.0]hexane carbons: ~15-60 (with attenuated signals for deuterated carbons)

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV at 210 nm.

-

Expected Retention Time: Similar to unlabeled Saxagliptin, with a slight shift possible due to the isotopic labeling.

Mechanism of Action: Signaling Pathway

Saxagliptin's therapeutic effect is mediated through the potentiation of the incretin signaling pathway.

Caption: Saxagliptin's mechanism of action via DPP-4 inhibition.

Conclusion

This technical guide outlines the synthesis and characterization of Saxagliptin-¹⁵N,D2 HCl. The provided synthetic route, while illustrative, is based on established chemical principles and offers a viable pathway for its preparation. The characterization data presented, including mass spectrometry and predicted NMR shifts, provide the necessary framework for confirming the identity and purity of this essential analytical standard. The elucidation of its mechanism of action further underscores its importance in the development and study of new therapies for type 2 diabetes.

Isotopic Purity of Saxagliptin-15N,D2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Saxagliptin-15N,D2 Hydrochloride, a stable isotope-labeled version of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. This guide is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalysis.

Introduction

Saxagliptin-15N,D2 Hydrochloride is a synthetic derivative of Saxagliptin in which one nitrogen atom is replaced with its stable isotope, ¹⁵N, and two hydrogen atoms are substituted with deuterium (D). This labeling provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The accuracy and reliability of such methods are critically dependent on the isotopic purity of the labeled standard. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, leading to precise and accurate quantification of the analyte.

Quantitative Data on Isotopic Purity

The isotopic purity of a labeled compound is a critical parameter, typically determined by the manufacturer and provided in a Certificate of Analysis (CoA). While a specific CoA for a single batch of Saxagliptin-15N,D2 Hydrochloride is not publicly available, the following table represents a typical format and plausible data for the isotopic enrichment of this compound. This data is illustrative and should be confirmed with the supplier's documentation for any specific lot.

| Parameter | Specification | Method |

| Isotopic Enrichment (¹⁵N) | ≥ 98% | Mass Spectrometry |

| Isotopic Enrichment (D₂) | ≥ 97% | Mass Spectrometry / NMR |

| Chemical Purity | ≥ 99% | HPLC |

| Unlabeled Saxagliptin | ≤ 0.5% | Mass Spectrometry |

| Partially Labeled Species (¹⁵N, D₀; ¹⁴N, D₂) | ≤ 1.5% | Mass Spectrometry |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for compounds like Saxagliptin-15N,D2 Hydrochloride relies on sophisticated analytical techniques capable of differentiating between isotopologues. The primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled molecules by measuring the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is often employed to resolve the isotopic clusters of the labeled and unlabeled compound.

Protocol for Isotopic Purity Determination by LC-HRMS:

-

Sample Preparation:

-

Prepare a stock solution of Saxagliptin-15N,D2 Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a corresponding stock solution of unlabeled Saxagliptin Hydrochloride.

-

Create a series of dilutions from the stock solutions to establish a working concentration suitable for the instrument's linear range (e.g., 1 µg/mL).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient is run to achieve good separation and peak shape for Saxagliptin. For example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 100 to 500.

-

Resolution: Set to a high resolution (e.g., > 60,000 FWHM) to resolve isotopic peaks.

-

Data Analysis:

-

Acquire the mass spectrum of the unlabeled Saxagliptin to determine its natural isotopic distribution.

-

Acquire the mass spectrum of the Saxagliptin-15N,D2 Hydrochloride.

-

Compare the measured isotopic distribution of the labeled compound to the theoretical distribution for a given enrichment level.

-

Calculate the percentage of the M+3 peak (corresponding to ¹⁵N and 2D) relative to the sum of all isotopic peaks (M, M+1, M+2, etc.) after correcting for the natural abundance of isotopes.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, can be used to confirm the position of isotopic labels and, in some cases, to quantify the level of deuteration. For ¹⁵N labeling, ¹⁵N NMR or indirect detection methods through ¹H-¹⁵N correlation spectra (like HSQC) can be employed.

Protocol for Deuterium Enrichment Determination by ¹H NMR:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of Saxagliptin-15N,D2 Hydrochloride in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Add an internal standard with a known concentration if quantitative analysis is required.

-

-

NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signals corresponding to the protons at the deuterated positions and compare them to the integrals of protons at non-deuterated positions within the same molecule.

-

The reduction in the integral value of the signals for the protons at the labeled sites is indicative of the level of deuterium incorporation. For example, if a signal corresponding to two protons shows an integral of 0.06 when another single proton signal is set to 1.00, it indicates approximately 97% deuteration at that site (1 - (0.06/2) = 0.97).

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the isotopic purity of Saxagliptin-15N,D2 Hydrochloride.

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Caption: Workflow for Deuterium Enrichment Determination by ¹H NMR.

Conclusion

The isotopic purity of Saxagliptin-15N,D2 Hydrochloride is a fundamental parameter that underpins its effective use as an internal standard in quantitative bioanalysis. Through the rigorous application of advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, the isotopic enrichment and chemical purity can be accurately determined. Researchers and drug development professionals must always refer to the Certificate of Analysis provided by the manufacturer for lot-specific data to ensure the integrity and validity of their experimental results. The methodologies and workflows presented in this guide provide a comprehensive framework for understanding the principles and practices involved in the assessment of the isotopic purity of this and other stable isotope-labeled compounds.

A Technical Guide to Saxagliptin-15N,D2 Hydrochloride: Properties, Mechanism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Saxagliptin-15N,D2 Hydrochloride, an isotopic-labeled version of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its analysis.

Core Compound Identification and Properties

Saxagliptin-15N,D2 Hydrochloride is a stable isotope-labeled form of Saxagliptin, primarily utilized as an internal standard in quantitative bioanalytical assays, such as pharmacokinetic studies.[1] The labeling with Nitrogen-15 (¹⁵N) and Deuterium (D₂) provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug in biological matrices.

It is crucial to distinguish between Saxagliptin-15N,D2 Hydrochloride and its hydroxylated metabolite, which also has a corresponding labeled form. The following table summarizes the key chemical identifiers for these compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Saxagliptin-15N,D2 Hydrochloride | 1309934-06-2 | C₁₈H₂₃D₂N₂[¹⁵N]O₂·HCl | 354.88 g/mol |

| Hydroxy Saxagliptin-15N,D2 Hydrochloride | 1309934-05-1 | C₁₈H₂₃D₂N₂[¹⁵N]O₃·HCl | 370.88 g/mol |

Mechanism of Action and Signaling Pathway

Saxagliptin is a potent and selective, reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2][3] DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by rapidly inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4]

By inhibiting DPP-4, Saxagliptin prevents the degradation of GLP-1 and GIP, leading to increased circulating levels and prolonged activity of these hormones.[5] This enhancement of the incretin effect results in:

-

Glucose-dependent insulin secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[2]

-

Suppression of glucagon secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state, thereby reducing hepatic glucose production.[6]

The overall effect is an improvement in glycemic control in patients with type 2 diabetes mellitus.[7]

Mechanism of Saxagliptin action on the DPP-4 enzyme and subsequent signaling cascade.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorescence-based method for determining the inhibitory activity of compounds against the DPP-4 enzyme.[8][9]

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Test compound (e.g., Saxagliptin) and controls

-

96-well microplate (black, for fluorescence)

-

Microplate reader with fluorescence detection (λex=360 nm, λem=460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and a known DPP-4 inhibitor (positive control, e.g., Sitagliptin) in the assay buffer.[10]

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound or control. Incubate for 10 minutes at 37°C.[8]

-

Substrate Addition: Initiate the reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

-

Incubation and Measurement: Incubate the plate at 37°C for 30 minutes, protected from light.[10] Measure the fluorescence intensity at regular intervals in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (ΔFLU/min). The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

Experimental workflow for a DPP-4 inhibition assay.

Pharmacokinetic Analysis using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin, in human plasma.[1] Saxagliptin-15N,D2 Hydrochloride is used as the internal standard.

Materials:

-

Human plasma samples

-

Saxagliptin and 5-hydroxy Saxagliptin analytical standards

-

Internal Standards: Saxagliptin-15N,D2 Hydrochloride and 5-hydroxy Saxagliptin-15N,D2 Hydrochloride

-

LC-MS/MS system

-

Solid-phase extraction (SPE) cartridges

-

Mobile phase (e.g., 0.1% acetic acid in 5 mM ammonium acetate and acetonitrile)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

Spike samples with the internal standards (Saxagliptin-15N,D2 Hydrochloride and its hydroxylated counterpart).

-

-

Extraction:

-

Perform solid-phase extraction (SPE) to isolate the analytes and internal standards from the plasma matrix.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Chromatographically separate Saxagliptin, 5-hydroxy Saxagliptin, and their labeled internal standards.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct calibration curves using the peak area ratios of the analytes to their respective internal standards.

-

Determine the concentrations of Saxagliptin and 5-hydroxy Saxagliptin in the unknown plasma samples.

-

Workflow for pharmacokinetic analysis using LC-MS/MS.

Clinical Trial Methodologies

Clinical trials for Saxagliptin have generally followed a randomized, double-blind, placebo-controlled design to assess efficacy and safety.[11][12]

Typical Study Design:

-

Participants: Adults with type 2 diabetes and inadequate glycemic control on existing therapies (e.g., metformin, sulfonylurea).[11][13]

-

Intervention: Administration of Saxagliptin (e.g., 5 mg once daily) or a placebo, in addition to the background antidiabetic medication.[11]

-

Duration: Typically 24 weeks or longer.[11]

-

Primary Endpoint: Change in glycated hemoglobin (HbA1c) from baseline to the end of the study.[11]

-

Secondary Endpoints: Changes in fasting plasma glucose, postprandial glucose, and body weight.

-

Safety Assessments: Monitoring of adverse events, including rates of hypoglycemia.[11]

Conclusion

Saxagliptin-15N,D2 Hydrochloride is an essential tool for the precise quantitative analysis of Saxagliptin in biological systems. A thorough understanding of the parent compound's mechanism of action, signaling pathways, and established analytical methodologies is critical for researchers and professionals in the field of drug development and diabetes research. The protocols and data presented in this guide offer a comprehensive resource for the study and application of this important compound.

References

- 1. Thieme E-Books & E-Journals - [thieme-connect.com]

- 2. droracle.ai [droracle.ai]

- 3. Saxagliptin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]

- 5. Saxagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 9. content.abcam.com [content.abcam.com]

- 10. lifetechindia.com [lifetechindia.com]

- 11. A randomized controlled trial of the efficacy and safety of saxagliptin as add-on therapy in patients with type 2 diabetes and inadequate glycaemic control on metformin plus a sulphonylurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Saxagliptin – Treatment for Type 2 Diabetes - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

A Comprehensive Technical Guide to Saxagliptin-15N,D2 Hydrochloride Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the commercial availability and analytical characterization of the Saxagliptin-15N,D2 Hydrochloride reference standard. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Saxagliptin in biological matrices.

Commercial Availability

Saxagliptin-15N,D2 Hydrochloride is available from several specialized chemical suppliers who provide reference standards for the pharmaceutical industry. Key commercial sources include LGC Standards, Simson Pharma Limited, Acanthus Research, and MedchemExpress.[1][2][3] These suppliers typically provide the reference standard with a Certificate of Analysis (CoA), detailing its identity, purity, and isotopic enrichment. While the product may be available from stock from some vendors, others may offer it on a custom synthesis basis.[1][3]

Physicochemical and Analytical Data

The quality and reliability of a reference standard are paramount for its use in regulated analytical methods. The following tables summarize the key physicochemical properties and typical analytical specifications for Saxagliptin-15N,D2 Hydrochloride.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile hydrochloride |

| Molecular Formula | C₁₈H₂₃D₂N₂¹⁵NO₂·HCl |

| CAS Number | 1309934-06-2[1] |

| Unlabeled CAS | 361442-04-8[1] |

| Isotope Labels | ¹⁵N, Deuterium (D₂) |

Table 2: Representative Analytical Specifications

| Parameter | Typical Specification | Analytical Method |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Chemical Purity (by HPLC) | ≥ 98% | HPLC-UV |

| Isotopic Enrichment (¹⁵N) | ≥ 98 atom % ¹⁵N | Mass Spectrometry, ¹⁵N-NMR |

| Isotopic Enrichment (D₂) | ≥ 98 atom % D | Mass Spectrometry, ²H-NMR |

| Residual Solvents | Meets ICH limits | GC-HS |

| Water Content | Report value | Karl Fischer Titration |

Experimental Protocols

The characterization of Saxagliptin-15N,D2 Hydrochloride reference standard involves a suite of analytical techniques to confirm its identity, purity, and isotopic integrity. Below are detailed methodologies for key experiments.

Identity Confirmation by Mass Spectrometry and NMR

Objective: To confirm the molecular weight and structure of the isotopically labeled Saxagliptin.

-

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the reference standard is prepared in a suitable solvent such as acetonitrile or methanol.

-

Analysis: The sample is infused directly or via liquid chromatography into the mass spectrometer. The full scan mass spectrum is acquired in positive ion mode.

-

Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of Saxagliptin-15N,D2. The measured mass-to-charge ratio (m/z) should be consistent with the calculated exact mass of the labeled compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Analysis: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired.

-

Expected Result: The ¹H and ¹³C NMR spectra will be similar to that of unlabeled Saxagliptin, with minor shifts possible due to isotopic effects. The ¹⁵N NMR spectrum will confirm the position of the ¹⁵N label.

-

Chemical Purity Determination by HPLC-UV

Objective: To quantify the chemical purity of the reference standard and to detect any unlabeled Saxagliptin or other impurities.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where Saxagliptin has significant absorbance (e.g., around 210 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation: A solution of the reference standard is prepared in the mobile phase or a compatible solvent at a known concentration.

-

Analysis: The sample solution is injected into the HPLC system. The peak area of Saxagliptin-15N,D2 is measured, and the area percentages of all other peaks are calculated.

-

Calculation: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Isotopic Enrichment Determination by Mass Spectrometry

Objective: To determine the percentage of the ¹⁵N and Deuterium isotopes in the labeled molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS).

-

Analysis: The relative intensities of the mass isotopologues of the molecular ion are measured. For Saxagliptin-15N,D2, the instrument will measure the abundance of the ion corresponding to the labeled compound relative to any unlabeled (M) and partially labeled species.

-

Calculation: The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution for a given enrichment level.

Visualizations

Signaling Pathway of Saxagliptin

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

Caption: Mechanism of action of Saxagliptin.

Experimental Workflow for Reference Standard Characterization

The following diagram illustrates the typical workflow for the analytical characterization of a Saxagliptin-15N,D2 Hydrochloride reference standard.

Caption: Analytical workflow for reference standard qualification.

References

A Technical Guide to Preliminary Studies Utilizing Saxagliptin-15N,D2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the preliminary studies of saxagliptin, with a specific focus on the role of its isotopically labeled form, Saxagliptin-15N,D2 Hydrochloride. This document is intended to serve as a comprehensive resource for professionals in the field of drug development and research.

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, saxagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[2][3]

Stable isotope-labeled compounds, such as Saxagliptin-15N,D2 Hydrochloride, are crucial tools in drug development. They are primarily utilized as internal standards in bioanalytical methods to ensure the accuracy and precision of quantitative analyses of the parent drug and its metabolites in biological matrices. This guide will detail the established pharmacokinetic and metabolic profile of saxagliptin, elucidated through studies that employ these advanced analytical techniques.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in humans. These data are critical for understanding the drug's behavior in the body and for designing appropriate clinical studies.

Table 1: Pharmacokinetic Parameters of Saxagliptin and 5-Hydroxy Saxagliptin in Healthy Subjects Following a Single 5 mg Oral Dose [1]

| Parameter | Saxagliptin | 5-Hydroxy Saxagliptin |

| Cmax (ng/mL) | 24 | 47 |

| AUC (ng·h/mL) | 78 | 214 |

| t½ (hours) | 2.5 | 3.1 |

| Tmax (hours) | 2 | 4 |

Table 2: Excretion of Saxagliptin and its Metabolites Following a Single 50 mg Oral Dose of [14C]-Saxagliptin [1]

| Excretion Route | Analyte | Percentage of Administered Dose |

| Urine | Saxagliptin | 24% |

| 5-Hydroxy Saxagliptin | 36% | |

| Total Radioactivity | 75% | |

| Feces | Total Radioactivity | 22% |

Experimental Protocols

The accurate quantification of saxagliptin and its metabolites in biological samples is fundamental to pharmacokinetic and metabolism studies. The use of a stable isotope-labeled internal standard like Saxagliptin-15N,D2 Hydrochloride is the gold standard for such analyses, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method for the Quantification of Saxagliptin and 5-Hydroxy Saxagliptin in Human Plasma

This protocol outlines a typical LC-MS/MS method for the simultaneous determination of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add an internal standard working solution containing Saxagliptin-15N,D2 Hydrochloride and its corresponding labeled metabolite.

-

Precipitate plasma proteins by adding 400 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Saxagliptin: Precursor ion > Product ion (specific m/z values to be optimized).

-

5-Hydroxy Saxagliptin: Precursor ion > Product ion (specific m/z values to be optimized).

-

Saxagliptin-15N,D2 Hydrochloride (Internal Standard): Precursor ion > Product ion (specific m/z values to be optimized).

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualizations

Signaling Pathway of DPP-4 Inhibition by Saxagliptin

Caption: DPP-4 inhibition pathway of saxagliptin.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for pharmacokinetic studies.

Metabolic Pathway of Saxagliptin

Caption: Primary metabolic pathway of saxagliptin.

References

The Pivotal Role of Labeled Saxagliptin in Elucidating Its Pharmacokinetic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. A thorough understanding of its pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its safe and effective clinical use. The use of radiolabeled saxagliptin, particularly with carbon-14 ([14C]), has been instrumental in comprehensively characterizing these processes. This technical guide provides a detailed overview of the pivotal role of labeled saxagliptin in defining its PK properties, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Pharmacokinetic Profile of Saxagliptin and its Active Metabolite

Studies utilizing [14C]saxagliptin have provided definitive data on the mass balance, metabolic fate, and routes of elimination of the drug. Following oral administration, saxagliptin is rapidly absorbed.[1] It is then metabolized to a major active metabolite, 5-hydroxy saxagliptin, which is approximately half as potent as the parent drug.[2][3] Both saxagliptin and 5-hydroxy saxagliptin exhibit predictable pharmacokinetic properties.[4]

Key Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters for saxagliptin and its active metabolite, 5-hydroxy saxagliptin, following a single oral dose of 5 mg saxagliptin to healthy subjects.

| Parameter | Saxagliptin | 5-hydroxy saxagliptin | Reference |

| Cmax (ng/mL) | 24 | 47 | [3] |

| Tmax (hours) | 2 | 4 | [3] |

| AUC (ng·h/mL) | 78 | 214 | [3] |

| Terminal half-life (t½) (hours) | 2.5 | 3.1 | [5] |

Mass Balance and Excretion

A human mass balance study using a single 50 mg oral dose of [14C]saxagliptin was crucial in determining the routes and extent of its elimination.[1][6] The study demonstrated that saxagliptin is well-absorbed and eliminated through both renal and hepatic pathways.[2]

| Excretion Route | Total Radioactivity (%) | Saxagliptin (%) | 5-hydroxy saxagliptin (%) | Reference |

| Urine | 75 | 24 | 36 | [2] |

| Feces | 22 | - | - | [2] |

| Total Recovery | ~97 | - | - | [1][6] |

Experimental Protocols

The definitive understanding of saxagliptin's pharmacokinetics is underpinned by robust experimental designs. Below are the methodologies for key studies.

Human Absorption, Metabolism, and Excretion (AME) Study

-

Study Design: An open-label, single-dose study in healthy male subjects.[1][6]

-

Investigational Product: A single oral dose of 50 mg of [14C]saxagliptin (91.5 µCi).[1][6]

-

Sample Collection: Blood, plasma, urine, and feces were collected at predetermined intervals to measure total radioactivity and to profile the parent drug and its metabolites.[6]

-

Analytical Methods: Total radioactivity was measured by liquid scintillation counting. Plasma, urine, and fecal extracts were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify saxagliptin and its metabolites.[7]

In Vitro Metabolism Studies

-

Objective: To identify the enzymes responsible for saxagliptin metabolism.

-

Methodology: [14C]saxagliptin was incubated with human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes.

-

Findings: These studies identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the formation of 5-hydroxy saxagliptin.[1][6] The catalytic efficiency of CYP3A4 was found to be approximately 4-fold higher than that of CYP3A5.[1][6]

Visualizing Key Processes

To further clarify the complex processes involved in the pharmacokinetics of saxagliptin, the following diagrams have been generated using the DOT language.

ADME Pathway of Labeled Saxagliptin

Metabolic Pathway of Saxagliptin

References

- 1. scispace.com [scispace.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC–MS/MS analysis of metformin, saxagliptin and 5‐hydroxy saxagliptin in human plasma and its pharmacokinetic study wit… [ouci.dntb.gov.ua]

An In-depth Technical Guide on the Physical and Chemical Properties of Deuterated Saxagliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of deuterated saxagliptin, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin. Due to the limited publicly available data specifically for deuterated saxagliptin, this guide extrapolates information from the well-characterized parent compound, saxagliptin, and integrates general principles of deuterium substitution in pharmaceuticals. The document covers physicochemical properties, mechanism of action, and relevant experimental protocols. Quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction to Deuterated Saxagliptin

Saxagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), used in the management of type 2 diabetes.[1] Deuteration, the substitution of one or more hydrogen atoms with its heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a drug.[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a reduced rate of metabolism, particularly if the deuteration occurs at a site of metabolic oxidation.[4][] This can result in a longer drug half-life and potentially a more favorable dosing regimen.[3]

While specific data for deuterated saxagliptin is not extensively published, we can infer its properties based on the known characteristics of saxagliptin and the established effects of deuteration. One known synthesis of a deuterated version of saxagliptin involves a ¹³CD₂-labeled form.[6]

Physicochemical Properties

The physical and chemical properties of deuterated saxagliptin are expected to be very similar to those of saxagliptin, with the most significant difference being its molecular weight. Other properties such as melting point and solubility may also be slightly altered.[4]

Chemical Structure and Formula

-

Saxagliptin:

-

Deuterated Saxagliptin (Hypothetical d₂-analog):

-

The exact position of deuteration can vary. A common strategy is to replace hydrogens at sites of metabolism. For saxagliptin, metabolism primarily occurs via cytochrome P450 3A4/5 (CYP3A4/5), leading to a hydroxylated metabolite.[8][9] Deuteration could potentially target the adamantyl group or other positions susceptible to oxidation.

-

Hypothetical Molecular Formula (d₂-analog): C₁₈H₂₃D₂N₃O₂

-

Quantitative Physicochemical Data

The following table summarizes the known physicochemical properties of saxagliptin. The values for deuterated saxagliptin are estimated based on the properties of the parent compound and general principles of deuteration.

| Property | Saxagliptin | Deuterated Saxagliptin (Estimated) | Reference |

| Molecular Weight | 315.417 g/mol | 317.429 g/mol (for d₂-analog) | [1][7] |

| Physical Description | Solid | Solid | [7] |

| Solubility | Sparingly soluble in water (791.8 mg/L at 25°C) | Potentially slightly higher or lower | [7][10] |

| pKa | 7.90 | Slightly altered | [2][10] |

| Protein Binding | Negligible (<10% in human serum) | Negligible | [8] |

Note: The molecular weight of deuterated saxagliptin is calculated for a hypothetical d₂-analog. The actual molecular weight will depend on the number and location of deuterium atoms. Deuteration can sometimes lead to slight changes in solubility and pKa.[2][4]

Mechanism of Action and Signaling Pathway

Deuterated saxagliptin is expected to have the same mechanism of action as saxagliptin. It acts as a selective and reversible inhibitor of the DPP-4 enzyme.[11]

DPP-4 Inhibition

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12][13] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by:

-

Stimulating glucose-dependent insulin secretion from pancreatic beta cells.[11][12]

-

Suppressing glucagon secretion from pancreatic alpha cells.[11][12]

By inhibiting DPP-4, saxagliptin increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon levels, ultimately resulting in lower blood glucose.[8][14]

Signaling Pathway

The signaling pathway of saxagliptin's action is centered on the potentiation of the incretin pathway.

Experimental Protocols

Detailed experimental protocols for deuterated saxagliptin are not widely available. However, standard analytical methods used for saxagliptin can be adapted for its deuterated analog.

Synthesis of Deuterated Saxagliptin

The synthesis of deuterated saxagliptin would likely follow similar synthetic routes to saxagliptin, but with the introduction of deuterated starting materials or reagents at the desired positions.[6][15][16][17][18] A general workflow for the synthesis and purification is outlined below.

Analytical Characterization

The characterization of deuterated saxagliptin would involve a suite of analytical techniques to confirm its identity, purity, and structure.

| Technique | Purpose | Typical Parameters | Reference |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | UPLC-MS/MS is often used for quantification in biological matrices. | [19] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and confirm the location of deuterium atoms. | ¹H NMR and ¹³C NMR would show characteristic shifts. The absence of a proton signal at the site of deuteration in ¹H NMR is a key indicator. | - |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the compound. | Reversed-phase HPLC with a C18 column is commonly used. Mobile phases often consist of acetonitrile and a buffer (e.g., phosphate buffer). UV detection is typically performed around 210-225 nm. | [10][20][21][22] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | The C-D stretching vibration would appear at a lower frequency compared to the C-H stretch. | - |

A common HPLC method for saxagliptin analysis involves a C18 column with a mobile phase of methanol and water (e.g., 80:20 v/v) at a flow rate of 0.8 ml/min, with UV detection at 212 nm.[20] For deuterated saxagliptin, the retention time is expected to be very similar to that of the non-deuterated compound.

Conclusion

Deuterated saxagliptin represents a promising modification of a well-established therapeutic agent. While specific experimental data is limited, its physical and chemical properties can be reasonably inferred from its parent compound. The primary advantage of deuteration lies in the potential for an improved pharmacokinetic profile due to the kinetic isotope effect. Further research and publication of detailed analytical and clinical data are necessary to fully elucidate the characteristics and potential benefits of deuterated saxagliptin.

References

- 1. Saxagliptin - Wikipedia [en.wikipedia.org]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Saxagliptin | 361442-04-8 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Saxagliptin (Onglyza): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 15. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 16. orientjchem.org [orientjchem.org]

- 17. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin [scirp.org]

- 20. bepls.com [bepls.com]

- 21. ijbpas.com [ijbpas.com]

- 22. ijprajournal.com [ijprajournal.com]

Methodological & Application

Application Note: Quantification of Saxagliptin in Human Plasma by LC-MS/MS with a Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Saxagliptin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard for accurate and precise measurement, making it suitable for pharmacokinetic studies and other research applications. The protocol includes a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, Saxagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[1][2] Accurate measurement of Saxagliptin concentrations in plasma is crucial for pharmacokinetic assessments and clinical research. This application note details a robust LC-MS/MS method for the quantification of Saxagliptin in human plasma, utilizing a stable isotope-labeled internal standard to ensure high accuracy and precision.

Signaling Pathway of Saxagliptin

Saxagliptin's mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the inactivation of incretin hormones. The pathway is illustrated in the diagram below.

Caption: Mechanism of action of Saxagliptin via DPP-4 inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of Saxagliptin in plasma samples.

Caption: General experimental workflow for Saxagliptin quantification.

Experimental Protocols

This section details the materials and methods for the quantification of Saxagliptin in human plasma. The described protocol is a composite of validated methods reported in the literature.[2][4][5][6]

Materials and Reagents

-

Saxagliptin reference standard

-

Saxagliptin stable isotope-labeled internal standard (e.g., Saxagliptin-¹⁵N-d₂)[2][3]

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[1] or protein precipitation (PPT) reagents.

Instrumentation

-

Liquid chromatograph (LC) system capable of gradient elution

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Atlantis® dC18, 50 mm × 2.1 mm, 5 µm)[5][6]

Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add 50 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 150 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Atlantis® dC18 (50 mm × 2.1 mm, 5 µm)[5][6] |

| Mobile Phase A | 0.1% Formic acid in water[5] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |

| Flow Rate | 0.85 mL/min |

| Injection Volume | 10 µL[5] |

| Column Temperature | Room Temperature[5] |

| Run Time | Approximately 2-4 minutes[1][2] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Saxagliptin) | m/z 316.4 → 180.5[1] |

| MRM Transition (Labeled IS) | Specific to the labeled standard used |

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for Saxagliptin as reported in various studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Saxagliptin | 0.05 - 100 | 0.05 | |

| Saxagliptin | 0.1 - 50 | 0.1 | [5][6] |

| Saxagliptin | 0.1 - Not Specified | 0.1 | [4] |

Table 2: Accuracy and Precision

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Saxagliptin | LQC, MQC, HQC | ≤ 5.4 | ≤ 5.4 | Not Specified | [1] |

| Saxagliptin | Not Specified | < 9.66 | < 9.66 | 90.62 - 105.60 |

Table 3: Recovery

| Analyte | QC Level | Extraction Recovery (%) | Reference |

| Saxagliptin | LQC, MQC, HQC | 85.90 - 87.84 | [4] |

| Saxagliptin | Not Specified | > 90 | [5][6] |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Saxagliptin in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The straightforward sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

- 1. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. providence.elsevierpure.com [providence.elsevierpure.com]

sample preparation techniques for Saxagliptin analysis using an internal standard

An in-depth guide to the sample preparation techniques for the analysis of Saxagliptin utilizing an internal standard, designed for researchers, scientists, and professionals in drug development.

Introduction to Saxagliptin Analysis

Saxagliptin is an oral hypoglycemic drug used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which increases the concentration of active incretins in the blood, thereby stimulating insulin secretion in a glucose-dependent manner.[1] Accurate and precise quantification of Saxagliptin in biological matrices such as human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety.

The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods. An IS is a compound with similar physicochemical properties to the analyte, added at a known concentration to samples, calibrators, and quality controls. It helps to correct for the variability in sample preparation and instrument response, significantly improving the accuracy and precision of the analysis.[2][3] For mass spectrometry-based assays, stable isotope-labeled (e.g., deuterated) internal standards are considered the gold standard as they co-elute with the analyte and exhibit similar ionization behavior, effectively normalizing matrix effects.[3][4] Commonly used internal standards for Saxagliptin analysis include its stable labeled isotopes like Saxagliptin-¹⁵N d₂.[5][6][7]

This document provides detailed application notes and protocols for three common sample preparation techniques for Saxagliptin analysis: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample preparation, often used in high-throughput analysis.[8] It involves adding an organic solvent or an acid to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Application Note: Protein Precipitation for Saxagliptin Analysis

This protocol details a simple protein precipitation method using acetonitrile, suitable for the extraction of Saxagliptin and its internal standard from human plasma prior to LC-MS/MS analysis.[9][10] To enhance recovery at lower concentrations, specialized reagents like CHAPS can be incorporated to disrupt protein binding.[11]

Experimental Protocol

Materials and Reagents:

-

Human plasma samples

-

Saxagliptin analytical standard

-

Saxagliptin-¹⁵N d₂ (Internal Standard)

-

Acetonitrile (HPLC grade)[10]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the human plasma sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Saxagliptin-¹⁵N d₂) to the plasma sample.

-

Add 400 µL of acetonitrile to the tube to precipitate the plasma proteins.[12]

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[10]

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial.

-

The sample is now ready for injection into the LC-MS/MS system. If necessary, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

Workflow Diagram: Protein Precipitation

Caption: Workflow for Protein Precipitation of Saxagliptin.

Quantitative Data Summary

| Parameter | Reported Values | Reference |

| Linearity Range | 0.1 - 50 ng/mL | [9] |

| 0.01 - 0.5 µg/mL | [10] | |

| Recovery | >90% (with CHAPS) | [9][11] |

| Precision (RSD%) | Within acceptable limits | [10] |

| Accuracy | Within acceptable limits | [10] |

Solid-Phase Extraction (SPE)

SPE is a more selective sample clean-up technique compared to PPT. It separates components of a mixture according to their physical and chemical properties. Analytes are extracted from the liquid sample onto a solid sorbent, interferences are washed away, and the analytes of interest are then eluted with an appropriate solvent.[5][6] This method often results in a cleaner extract, which can reduce matrix effects and improve assay sensitivity.[13]

Application Note: Solid-Phase Extraction for Saxagliptin Analysis

This protocol describes an SPE method for the simultaneous quantification of Saxagliptin and its active metabolite, 5-Hydroxy Saxagliptin, from human plasma.[14] The use of a mixed-mode cation exchange (MCX) sorbent allows for a robust and selective extraction.

Experimental Protocol

Materials and Reagents:

-

Human plasma samples

-

Saxagliptin and 5-Hydroxy Saxagliptin analytical standards

-

Saxagliptin-¹⁵N d₂ and 5-Hydroxy Saxagliptin-¹⁵N d₂ (Internal Standards)

-

Oasis MCX 96-well µElution Plate[14]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid

-

Ammonium Hydroxide

-

Water (HPLC grade)

-

96-well plate vacuum manifold

Procedure:

-

Sample Pre-treatment: To 100 µL of plasma, add the internal standards. Dilute the sample with 100 µL of 4% phosphoric acid in water.

-

Conditioning: Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry.[15]

-

Loading: Load the pre-treated sample onto the conditioned SPE plate. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.[15]

-

Washing: Wash the sorbent with 200 µL of 2% formic acid in water, followed by 200 µL of methanol. These washes remove polar and non-polar interferences, respectively.

-

Elution: Elute the analytes and internal standards with 2 x 50 µL of 5% ammonium hydroxide in acetonitrile into a clean 96-well collection plate.

-

Final Step: The eluate is ready for direct injection or can be evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

Workflow Diagram: Solid-Phase Extraction

Caption: Workflow for Solid-Phase Extraction of Saxagliptin.

Quantitative Data Summary

| Parameter | Reported Values | Reference |

| Linearity Range | 0.05 - 100 ng/mL | [5][6] |

| 0.148 - 75 ng/mL | [14] | |

| Recovery | Not explicitly stated, but method was fully validated | [5][6] |

| Precision (CV%) | <15% | [14] |

| Accuracy (% Bias) | Within ±15% | [14] |

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is effective for removing non-volatile matrix components and can provide a high degree of sample clean-up.

Application Note: Liquid-Liquid Extraction for Saxagliptin Analysis

This protocol outlines an LLE method for the quantification of Saxagliptin in rat plasma using ethyl acetate as the extraction solvent.[7] The method is suitable for pharmacokinetic studies and demonstrates good recovery and linearity.

Experimental Protocol

Materials and Reagents:

-

Rat plasma samples

-

Saxagliptin analytical standard

-

Appropriate Internal Standard (e.g., deuterated Saxagliptin)

-

Ethyl Acetate (HPLC grade)[7]

-

Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

-

Water (HPLC grade)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

In a microcentrifuge tube, combine 100 µL of the plasma sample with 50 µL of the internal standard working solution.

-

Alkalinize the sample by adding 50 µL of 0.1 M NaOH to facilitate the extraction of Saxagliptin into the organic solvent.

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex the mixture vigorously for 5 minutes to ensure efficient extraction of the analyte and IS into the organic phase.

-

Centrifuge the sample at 4,500 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

The reconstituted sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram: Liquid-Liquid Extraction

Caption: Workflow for Liquid-Liquid Extraction of Saxagliptin.

Quantitative Data Summary

| Parameter | Reported Values | Reference |

| Linearity Range | 0.5 - 100 ng/mL (in rat plasma) | [7] |

| Recovery | >81.01% | [7] |

| Precision (RSD%) | <9.66% | [7] |

| Accuracy (% RE) | 90.62% - 105.60% | [7] |

Conclusion

The choice of sample preparation technique for Saxagliptin analysis depends on the specific requirements of the assay, such as the desired level of sensitivity, throughput, and the complexity of the biological matrix.

-

Protein Precipitation is a rapid and simple method, ideal for high-throughput screening and early-stage drug discovery.

-

Solid-Phase Extraction offers superior sample clean-up, leading to reduced matrix effects and potentially higher sensitivity, making it suitable for validation and clinical sample analysis.

-

Liquid-Liquid Extraction provides a good balance between clean-up efficiency and ease of use, and it is a well-established technique in many bioanalytical laboratories.

For all methods, the use of a stable isotope-labeled internal standard like deuterated Saxagliptin is highly recommended to ensure the highest level of accuracy and precision, particularly for regulatory submissions and clinical pharmacokinetic studies.[3] Validation of the chosen method according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability of the generated data.

References

- 1. Solid‐phase extraction treatment is required for measurement of active glucagon‐like peptide‐1 by enzyme‐linked immunosorbent assay kit affected by heterophilic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Thieme E-Books & E-Journals - [thieme-connect.com]

- 6. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. daneshyari.com [daneshyari.com]

- 12. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]

- 13. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. agilent.com [agilent.com]

Application Notes and Protocols for the Chromatographic Separation of Saxagliptin and its Labeled Analogue

Introduction

Saxagliptin is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It works by enhancing the incretin system, which increases insulin secretion and decreases glucagon levels in a glucose-dependent manner.[3][4] The accurate and reliable quantification of Saxagliptin in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control.

This document provides detailed protocols for the chromatographic separation and analysis of Saxagliptin. It focuses on two primary applications: a highly sensitive LC-MS/MS method for bioanalytical studies in plasma, utilizing a stable isotope-labeled (SIL) analogue as an internal standard, and a robust RP-HPLC-UV method for quality control of pharmaceutical dosage forms.

Mechanism of Action of Saxagliptin